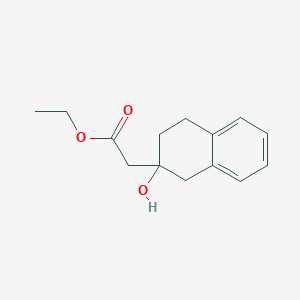
Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds usually involves a hydrogenation reaction. For instance, 1,2,3,4-tetrahydro-1-naphthol is typically synthesized by hydrogenating naphthol under certain conditions using an appropriate catalyst .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is C14H18O3 . The molecular weight is 234.29 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate include a predicted density of 1.209±0.06 g/cm3 and a predicted boiling point of 423.6±38.0 °C .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate and its derivatives are primarily involved in chemical synthesis processes aimed at producing complex organic compounds with potential applications in materials science and pharmaceuticals. For instance, the synthesis of various tetrahydronaphthalene derivatives through reactions with ethyl cyanoacetate or via specific reduction processes has been reported. These compounds often serve as intermediates in the synthesis of more complex molecules with potential antitumor, antimicrobial, or other biologically relevant activities. The detailed structural analysis of such compounds, including crystal structure determination, supports their potential use in drug discovery and material sciences (Sinyakov et al., 2017), (Liu et al., 2018).
Antimicrobial and Antifungal Properties
Some derivatives of ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies have led to the discovery of compounds exhibiting significant inhibition against specific strains of bacteria and fungi, contributing to the search for new antibiotics and antifungal agents. Such research indicates the potential of these compounds in developing new treatments for infectious diseases (Zheng et al., 2021), (Cahyana et al., 2020).
Bioactive Compound Synthesis
The synthesis of bioactive compounds utilizing ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate as a precursor or intermediate is a significant area of research. These compounds have been explored for their cytotoxic activities against cancer cell lines and other pathogenic organisms. The ability to synthesize and characterize these compounds lays the groundwork for the development of novel therapeutic agents (Li et al., 2018).
Propriétés
IUPAC Name |
ethyl 2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-17-13(15)10-14(16)8-7-11-5-3-4-6-12(11)9-14/h3-6,16H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBMGCUIXOQESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC2=CC=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)

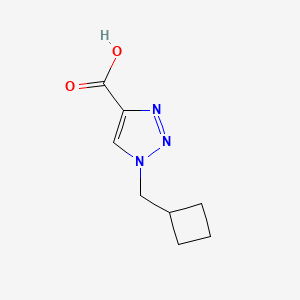
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1425758.png)

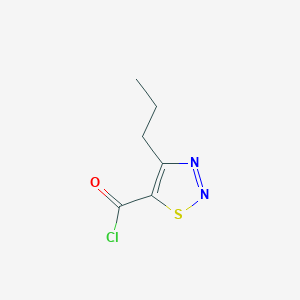
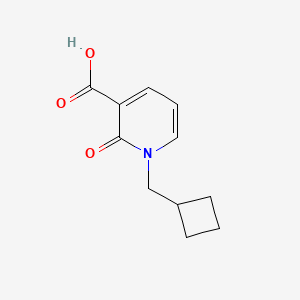

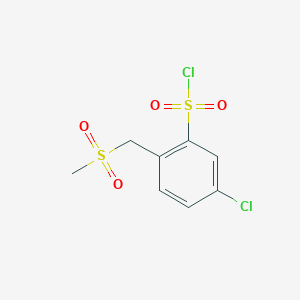
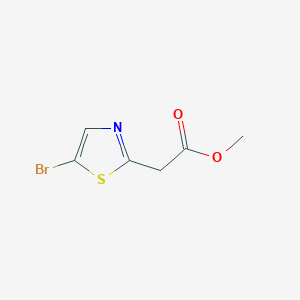
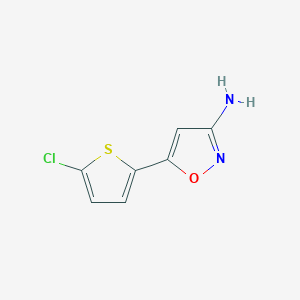
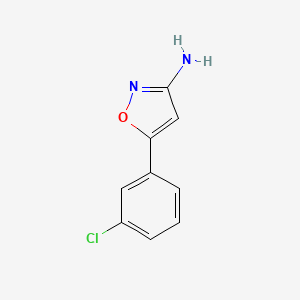

![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)